molecular formula C28H31F6NO3 B1447072 8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 1548743-66-3

8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No. B1447072
M. Wt: 543.5 g/mol
InChI Key: PZASAAIJIFDWSB-CKPDSHCKSA-N
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Description

Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons2. There are various methods available for their synthesis2.



Molecular Structure Analysis

The compound you mentioned contains several functional groups, including a trifluoromethyl group and a carboxylic acid group. The presence of these groups can significantly influence the compound’s reactivity and properties.



Chemical Reactions Analysis

The trifluoromethyl group can participate in various chemical reactions. For example, transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons1.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Trifluoromethyl groups can enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides1.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Conformationally Rigid Analogs : This compound is involved in the synthesis of conformationally rigid analogs of certain acids, contributing to the understanding of molecular structures and interactions. For instance, Kubyshkin et al. (2009) synthesized a rigid analogue of 2-aminoadipic acid containing an 8-azabicyclo[3.2.1]octane skeleton (Kubyshkin et al., 2009).
  • Structural and Conformational Studies : The compound has been used in studies focusing on the structural and conformational properties of esters derived from related bicyclic structures, as demonstrated by Diez et al. (1991) in their research on 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives (Diez et al., 1991).

Application in Antibacterial Agents

  • Development of Antibacterial Agents : This chemical structure has been used in the development of new antibacterial agents. For example, Kiely et al. (1991) prepared a series of quinolone and naphthyridine antibacterial agents using related bicyclic structures, demonstrating their potency against a variety of Gram-negative and Gram-positive organisms (Kiely et al., 1991).

Pharmaceutical Synthesis and Drug Development

  • Synthesis of Pharmaceutical Compounds : It's involved in the synthesis of compounds for pharmaceutical applications, as shown by Reymond and Vogel (1990) in their work on optically pure ketene equivalents derived from tartaric acids (Reymond & Vogel, 1990).
  • Catalytic Asymmetric Synthesis : Ishida et al. (2010) used related compounds in the catalytic asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives, highlighting the potential of these structures in creating diverse molecular architectures (Ishida et al., 2010).

Safety And Hazards

The safety and hazards associated with a compound depend on its structure and reactivity. Proper handling and disposal procedures should always be followed when working with chemicals.


Future Directions

The field of trifluoromethylation reactions is expected to see further improvements, enriching the community towards further development of agrochemical drugs1.


Please note that this is a general analysis based on the functional groups present in the compound. For a comprehensive analysis of a specific compound, more detailed information or experimental data would be needed.


properties

IUPAC Name

8-[(1S)-1-[8-(trifluoromethyl)-7-[4-(trifluoromethyl)cyclohexyl]oxynaphthalen-2-yl]ethyl]-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31F6NO3/c1-15(35-20-7-8-21(35)13-18(12-20)26(36)37)17-3-2-16-4-11-24(25(23(16)14-17)28(32,33)34)38-22-9-5-19(6-10-22)27(29,30)31/h2-4,11,14-15,18-22H,5-10,12-13H2,1H3,(H,36,37)/t15-,18?,19?,20?,21?,22?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZASAAIJIFDWSB-CKPDSHCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=CC(=C2C(F)(F)F)OC3CCC(CC3)C(F)(F)F)N4C5CCC4CC(C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Reactant of Route 2
8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Reactant of Route 3
8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Reactant of Route 4
8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Reactant of Route 5
8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
Reactant of Route 6
8-((S)-1-(8-(trifluoromethyl)-7-((1s,4R)-4-(trifluoromethyl)cyclohexyloxy)naphthalen-2-yl)ethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid

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